N-{2-[(2-chloroacetyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
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Description
N-{2-[(2-chloroacetyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is a useful research compound. Its molecular formula is C15H15ClF6N2O4 and its molecular weight is 436.74. The purity is usually 95%.
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Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including compounds structurally related to "N-{2-[(2-chloroacetyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide," have been extensively studied for their antitumor properties. These compounds, through various structural modifications, have demonstrated promising antitumor activity in preclinical settings. The focus on imidazole derivatives stems from their potential to interfere with specific biological pathways critical for cancer cell proliferation and survival. Research into bis(2-chloroethyl)amino derivatives of imidazole and related structures has contributed to the development of new antitumor drugs, highlighting the significance of structural optimization in medicinal chemistry (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Antioxidant Capacity and ABTS/PP Decolorization Assay
The ABTS/PP decolorization assay is a key method used in the evaluation of antioxidant capacity of compounds, including potential applications of "this compound." This assay is instrumental in assessing the reactivity of compounds towards ABTS radical cations, providing insights into their antioxidant properties. The review by Ilyasov et al. discusses the complexities of reaction pathways in the ABTS assay, emphasizing the importance of understanding specific interactions for accurately assessing antioxidant capacity (Ilyasov, I., Beloborodov, V., Selivanova, I., & Terekhov, R., 2020).
Novel Substituted 2-Trichloromethyl-3-Phenyl-1,3-Thiazolidin-4-Ones
Research on the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones provides a template for exploring the synthetic routes and potential biological applications of compounds similar to "this compound." The study by Issac and Tierney offers insights into synthetic methodologies that could be applied to the synthesis of related compounds, highlighting the relevance of detailed spectroscopic analysis and structural characterization in the development of compounds with potential biological activities (Issac, R. & Tierney, J., 1996).
Properties
IUPAC Name |
N-[2-[(2-chloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF6N2O4/c16-6-12(25)23-3-4-24-13(26)10-5-9(27-7-14(17,18)19)1-2-11(10)28-8-15(20,21)22/h1-2,5H,3-4,6-8H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHOZLJAMPLXDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCCNC(=O)CCl)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.